molecular formula C10H10N2O3 B11896022 3-Ethyl-5-nitroindolin-2-one

3-Ethyl-5-nitroindolin-2-one

Cat. No.: B11896022
M. Wt: 206.20 g/mol
InChI Key: ZKMXNIUIYAJTPU-UHFFFAOYSA-N
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Description

3-Ethyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both ethyl and nitro groups on the indolin-2-one core enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-nitroindolin-2-one typically involves the nitration of 3-ethylindolin-2-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-ethyl-5-aminoindolin-2-one.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antitumor properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 3-Ethyl-5-nitroindolin-2-one is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA and proteins. Additionally, the compound can inhibit enzymes involved in critical cellular pathways, leading to its antimicrobial and antitumor effects.

Comparison with Similar Compounds

    3-Ethylindolin-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    5-Nitroindolin-2-one: Lacks the ethyl group, affecting its solubility and interaction with biological targets.

    3-Methyl-5-nitroindolin-2-one: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical and biological properties.

Uniqueness: 3-Ethyl-5-nitroindolin-2-one is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and enhanced biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-ethyl-5-nitro-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H10N2O3/c1-2-7-8-5-6(12(14)15)3-4-9(8)11-10(7)13/h3-5,7H,2H2,1H3,(H,11,13)

InChI Key

ZKMXNIUIYAJTPU-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

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